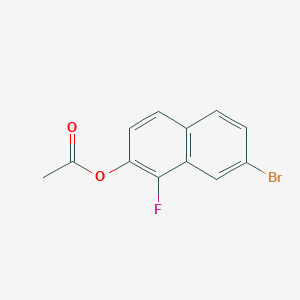
7-Bromo-1-fluoronaphthalen-2-yl acetate
概要
説明
7-Bromo-1-fluoronaphthalen-2-yl acetate is a chemical compound with the molecular formula C12H8BrFO2 and a molecular weight of 283.09 g/mol . It is characterized by the presence of bromine, fluorine, and acetate functional groups attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-fluoronaphthalen-2-yl acetate typically involves the bromination and fluorination of naphthalene derivatives followed by acetylation. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and fluorine or fluorine-containing reagents for fluorination. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
7-Bromo-1-fluoronaphthalen-2-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and Grignard reagents (for carbon-carbon bond formation).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
7-Bromo-1-fluoronaphthalen-2-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Bromo-1-fluoronaphthalen-2-yl acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 7-Bromo-1-chloronaphthalen-2-yl acetate
- 7-Bromo-1-iodonaphthalen-2-yl acetate
- 7-Fluoro-1-chloronaphthalen-2-yl acetate
Uniqueness
7-Bromo-1-fluoronaphthalen-2-yl acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens with the acetate group makes it a versatile compound for various chemical reactions and applications .
特性
IUPAC Name |
(7-bromo-1-fluoronaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2/c1-7(15)16-11-5-3-8-2-4-9(13)6-10(8)12(11)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOXYFDTZLCBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=CC(=C2)Br)C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















